Cas no 266309-22-2 (4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)

4-Methyl-2-(trifluoroacetyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by the presence of a trifluoroacetyl group at the 2-position and a methyl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its reactivity as an electrophilic building block, particularly in the formation of complex fluorinated structures. The trifluoroacetyl group enhances its utility in nucleophilic addition and condensation reactions, while the cyclohexanone scaffold provides a versatile framework for further functionalization. Its stability under standard handling conditions and well-defined reactivity profile make it a valuable intermediate for pharmaceutical and agrochemical research, where fluorinated motifs are often sought for their metabolic stability and lipophilicity.
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one structure
266309-22-2 structure
Product name:4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
CAS No:266309-22-2
MF:C9H11O2F3
Molecular Weight:208.17764
CID:247757
PubChem ID:45081043

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

    • Cyclohexanone,4-methyl-2-(2,2,2-trifluoroacetyl)-
    • Cyclohexanone,4-methyl-2-(trifluoroacetyl)- (9CI)
    • 4-methyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one
    • 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
    • CYCLOHEXANONE, 4-METHYL-2-(TRIFLUOROACETYL)-
    • Cyclohexanone, 4-methyl-2-(trifluoroacetyl)- (9CI)
    • SCHEMBL8090061
    • CS-0348326
    • EN300-1126452
    • CYCLOHEXANONE,4-METHYL-2-(TRIFLUOROACETYL)-
    • DTXSID90664312
    • AKOS011020207
    • 266309-22-2
    • インチ: InChI=1S/C9H11F3O2/c1-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h5-6H,2-4H2,1H3
    • InChIKey: LRZQEIYNXWNUGL-UHFFFAOYSA-N
    • SMILES: CC1CCC(=O)C(C(=O)C(F)(F)F)C1

計算された属性

  • 精确分子量: 208.07111408g/mol
  • 同位素质量: 208.07111408g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 34.1Ų

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1126452-10.0g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2
10g
$3376.0 2023-05-23
Enamine
EN300-1126452-5.0g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2
5g
$2277.0 2023-05-23
Enamine
EN300-1126452-1.0g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2
1g
$785.0 2023-05-23
Enamine
EN300-1126452-0.25g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1126452-0.5g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1126452-2.5g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1126452-0.1g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1126452-0.05g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1126452-10g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1126452-1g
4-methyl-2-(trifluoroacetyl)cyclohexan-1-one
266309-22-2 95%
1g
$557.0 2023-10-26

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one 関連文献

4-methyl-2-(trifluoroacetyl)cyclohexan-1-oneに関する追加情報

Chemical Profile of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one (CAS No. 266309-22-2)

4-methyl-2-(trifluoroacetyl)cyclohexan-1-one, identified by its Chemical Abstracts Service (CAS) number 266309-22-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of ketones with a unique structural feature incorporating a trifluoroacetyl group, which imparts distinct chemical properties and reactivity. The presence of both a methyl substituent and a trifluoroacetyl moiety on a cyclohexanone backbone makes it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The trifluoroacetyl group is a key structural element in this compound, contributing to its potential utility in drug design. Fluorine atoms are known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity. In the context of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution around the carbonyl carbon, making it a reactive site for further functionalization. This characteristic is particularly valuable in medicinal chemistry, where selective modifications are often required to optimize drug candidates.

The cyclohexanone core provides a rigid yet flexible scaffold that can be leveraged in the design of macrocyclic compounds or to improve solubility and bioavailability. The methyl group at the 4-position adds another layer of conformational control, potentially influencing how the molecule interacts with biological targets. Together, these structural features make 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one a promising candidate for further investigation in synthetic pathways leading to novel therapeutic agents.

In recent years, there has been significant interest in fluorinated ketones as key intermediates in drug discovery. The trifluoroacetyl group, in particular, has been extensively studied for its role in enhancing the bioactivity of small molecules. For instance, trifluoroacetylated compounds have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The structural motif present in 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one aligns with this trend, suggesting potential applications in developing targeted therapies.

One notable area where this compound could find utility is in the synthesis of protease inhibitors. Proteases play crucial roles in various biological processes, including viral replication and tumor progression. By incorporating a trifluoroacetyl group into a cyclohexanone scaffold, researchers can explore novel mechanisms for inhibiting these enzymes. Preliminary studies have indicated that fluorinated ketones can act as potent protease inhibitors by mimicking natural substrates or by covalently modifying active sites. The 4-methyl substituent may further enhance binding interactions by optimizing spatial orientation relative to the target enzyme.

Another emerging application lies in the field of materials science, where fluorinated compounds are increasingly used to develop advanced polymers and coatings with enhanced thermal stability and chemical resistance. The trifluoroacetyl group can serve as a reactive handle for polymerization or crosslinking reactions, potentially leading to novel materials with tailored properties. While this application is less explored compared to pharmaceutical uses, it represents an exciting avenue for future research.

The synthesis of 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the cyclohexanone ring. Advanced synthetic techniques such as cross-coupling reactions, fluorination methods, and asymmetric transformations are likely employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the compound's complexity but also underscore its importance as a building block for more complex molecules.

In conclusion, 4-methyl-2-(trifluoroacetyl)cyclohexan-1-one (CAS No. 266309-22-2) represents a fascinating compound with significant potential across multiple domains of chemistry and biology. Its unique structural features—particularly the combination of a trifluoroacetyl group with a cyclohexanone backbone—make it an attractive intermediate for drug discovery and material science applications. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play an increasingly important role in advancing scientific knowledge and developing innovative solutions.

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